molecular formula C14H12N2O4S B5752722 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate

4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate

Cat. No. B5752722
M. Wt: 304.32 g/mol
InChI Key: WEYACZAGLDWWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate, also known as DMPT, is a synthetic compound that has been found to have various applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate is not fully understood. It is believed to act on the olfactory system of animals, stimulating the release of appetite-regulating hormones and improving feed intake. 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate has also been found to have antimicrobial properties, which may contribute to its effects on animal growth and feed efficiency.
Biochemical and Physiological Effects
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate has been found to increase the levels of appetite-regulating hormones, such as ghrelin and neuropeptide Y, in animals. It has also been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate has been found to have no adverse effects on animal health or performance when used at recommended levels.

Advantages and Limitations for Lab Experiments

4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate has several advantages for use in lab experiments. It is easy to use, has a long shelf life, and is stable under a wide range of conditions. 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate is also cost-effective compared to other feed attractants and pheromones. However, 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate has some limitations, such as its potential to interfere with other chemical analyses and the need for additional research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate. One area of interest is its potential to improve the health and performance of animals under stress conditions, such as during transportation or disease outbreaks. 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate may also have applications in the development of novel feed additives and pheromones for aquaculture and agriculture. Further research is needed to fully understand the mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate and its potential applications in scientific research.

Synthesis Methods

4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate can be synthesized by reacting 4-methylbenzaldehyde with malononitrile and thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with propionic anhydride to yield 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate.

Scientific Research Applications

4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate has been found to have various applications in scientific research, particularly in the field of animal nutrition. It has been shown to improve feed intake, growth performance, and feed efficiency in various animal species, including fish, shrimp, and poultry. 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate has also been found to have potential as a feed attractant and pheromone in aquaculture.

properties

IUPAC Name

[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-2-11(17)20-9-5-3-8(4-6-9)7-10-12(18)15-14(21)16-13(10)19/h3-7H,2H2,1H3,(H2,15,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYACZAGLDWWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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